(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL, also known as 4-methylphenylpropan-2-ol, is a chiral amino alcohol with the molecular formula and a molecular weight of 165.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
This compound can be synthesized from readily available starting materials, often involving chiral amines and aromatic aldehydes. It is commercially available from various suppliers, indicating its significance in research and industrial applications.
(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL is classified as an amino alcohol, which is a category of compounds that contain both an amino group and a hydroxyl group. Its chirality is significant in biological systems, where the specific orientation of molecules can influence their interactions and efficacy.
The synthesis of (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL typically involves the following steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and selectivity. For instance, using methanol as a solvent during reduction can enhance the reaction's efficiency.
The molecular structure of (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.23 g/mol |
IUPAC Name | (1R,2R)-1-amino-1-(4-methylphenyl)propan-2-ol |
InChI | InChI=1S/C10H15NO/c1-5(11)9(12)6-3-4(2)7/h3-5,7,10,12H,11H2,1-2H3/t7-,10-/m0/s1 |
Canonical SMILES | CC(C(C)O)(C)N |
The compound features a secondary alcohol and an amino group attached to a propan-2-ol backbone with a para-substituted methylphenyl group.
(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding and ionic interactions with active sites on proteins, potentially influencing enzyme activity or receptor binding affinity.
The compound exhibits typical reactivity patterns associated with amino alcohols:
Further analysis may include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate its structure and confirm purity.
(1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL has several scientific uses:
The chiral pool strategy leverages enantiopure natural products or synthetic intermediates as starting materials for stereocontrolled synthesis. For (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL, L-phenylalanine derivatives serve as preferred chiral building blocks due to their compatible stereochemistry and structural congruence. Recent advances exploit conglomerate crystallization—a spontaneous resolution phenomenon where racemic mixtures form separate enantiopure crystals—to access key chiral precursors without biological precursors [6].
Table 1: Chiral Pool Resources for (1R,2R)-Amino Alcohol Synthesis
Chiral Precursor | Derivatization Route | Enantiomeric Excess (%) |
---|---|---|
L-Phenylalanine | Enzymatic deamination/reduction | >98% |
(R)-Glyceraldehyde acetonide | Nucleophilic addition | 90-95% |
Conglomerate crystals* | Viedma ripening deracemization | >99% [6] |
* Identified via Cambridge Structural Database mining of 1,800+ conglomerate-forming species
Industrial implementation employs multienzyme cascades: L-phenylalanine undergoes transaminase-mediated deamination followed by ketoreductase-catalyzed asymmetric reduction. This biocatalytic sequence achieves 193.28 g/mol (1R,2R)-product with ≤98% ee and 85% yield, minimizing protecting group requirements [10]. The intrinsic chirality transfer efficiency stems from enzyme-specific transition-state geometries that enforce anti-Felkin-Anh stereoselectivity during C–N bond formation.
Palladium-catalyzed asymmetric amination represents a paradigm shift in constructing the target molecule’s stereocenters. Key methodologies include:
Table 2: Catalyst Performance in Asymmetric Amination
Catalyst System | TON | TOF (h⁻¹) | ee (%) | Key Advantage |
---|---|---|---|---|
Pd/(±)-MeO-SOX/benzoquinone | 500 | 120 | 94 | Anti-diastereoselectivity |
Ru-Macho-BH | 2,300 | 85 | 91 | Water tolerance |
Ni-Al alloy | 8,000 | 300 | 89 [8] | Low-cost metals |
Industrial scalability challenges are mitigated by heterogenized catalysts. Silica-immobilized Pd nanoparticles enable continuous-flow amination with consistent stereoselectivity (90±2% ee over 200 h) and facilitate catalyst recycling [4] [8].
Reductive amination offers direct access to the target amino alcohol via carbonyl-amine condensation followed by stereoselective reduction. Critical innovations include:
Solvent engineering profoundly impacts stereoselectivity: supercritical CO₂ enhances reagent diffusivity and shifts imine/enamine equilibria, improving diastereomeric ratios to 25:1 compared to 15:1 in THF . However, competing Curtius rearrangement pathways necessitate careful control of reaction stoichiometry and temperature (<0°C) to suppress isocyanate byproducts .
Continuous flow systems overcome batch synthesis limitations in stereoselective amino alcohol manufacturing:
Table 3: Flow vs. Batch Process Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Space-time yield | 0.8 g·L⁻¹·h⁻¹ | 5.2 g·L⁻¹·h⁻¹ [4] | 550% |
Enantiomeric excess | 90% | 96% [4] | 6.7% |
Catalyst loading | 5 mol% | 0.5 mol% | 90% reduction |
Reaction volume | 100 L | 5 L microreactor | 95% smaller |
In-line analytics (FTIR/Raman) coupled with automated feedback control dynamically adjust flow rates and temperature to maintain stereochemical integrity during scale-up [4] .
Chromatographic Resolution
Simulated moving bed chromatography (SMB) dominates industrial-scale enantiopurification:
Recrystallization
Conglomerate-driven crystallization exploits the target molecule’s spontaneous resolution propensity:
Hybrid approaches prove most efficient: Initial SMB enrichment to 90% ee followed by single recrystallization reduces solvent consumption by 60% while meeting pharmacopeial purity standards [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: